molecular formula C14H14N4O4 B5528373 N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-4-(propionylamino)benzamide

N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-4-(propionylamino)benzamide

Cat. No. B5528373
M. Wt: 302.29 g/mol
InChI Key: YRDWUBKJEMRPLC-UHFFFAOYSA-N
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Description

N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-4-(propionylamino)benzamide is a compound of interest in the field of medicinal chemistry and materials science. Its structure and properties have been explored in various studies to understand its synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of related compounds involves complex reactions often aimed at achieving specific pharmacological activities or exploring the chemical properties of the compound. For instance, the synthesis of similar compounds has been reported to involve multi-step chemical reactions, starting from readily available materials to achieve compounds with potential bioactivity (Xin et al., 2014).

Molecular Structure Analysis

Structural determination is crucial for understanding the compound's interactions and reactivity. Crystal structure analysis, such as that conducted by Wu Juna (2003), provides insights into the molecular geometry, bond lengths, and angles, offering a basis for understanding the compound's chemical behavior (Wu Juna, 2003).

Chemical Reactions and Properties

Chemical properties are influenced by the compound's structure. Reactions such as acylation, as explored by T. Steinlin and A. Vasella (2009), reveal the compound's reactivity towards various reagents, highlighting its potential utility in synthetic chemistry (Steinlin & Vasella, 2009).

properties

IUPAC Name

N-(2,4-dioxo-1H-pyrimidin-5-yl)-4-(propanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O4/c1-2-11(19)16-9-5-3-8(4-6-9)12(20)17-10-7-15-14(22)18-13(10)21/h3-7H,2H2,1H3,(H,16,19)(H,17,20)(H2,15,18,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRDWUBKJEMRPLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CNC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4-(propanoylamino)benzamide

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